Histamine dichloramine

Description

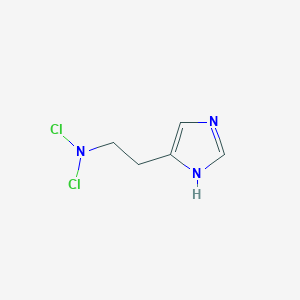

Structure

2D Structure

3D Structure

Properties

CAS No. |

109241-52-3 |

|---|---|

Molecular Formula |

C5H7Cl2N3 |

Molecular Weight |

180.03 g/mol |

IUPAC Name |

N,N-dichloro-2-(1H-imidazol-5-yl)ethanamine |

InChI |

InChI=1S/C5H7Cl2N3/c6-10(7)2-1-5-3-8-4-9-5/h3-4H,1-2H2,(H,8,9) |

InChI Key |

FPUBZCQSPWVHEM-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CCN(Cl)Cl |

Canonical SMILES |

C1=C(NC=N1)CCN(Cl)Cl |

Synonyms |

HisNCl2 histamine dichloramine |

Origin of Product |

United States |

Synthesis and Enzymatic Generation Pathways of Histamine Dichloramine

Myeloperoxidase-Catalyzed Formation of Histamine (B1213489) Dichloramine

The formation of histamine dichloramine is a biochemically significant process, primarily catalyzed by the enzyme myeloperoxidase (MPO). nih.gov MPO is a heme enzyme abundantly found in the azurophilic granules of neutrophils, a type of white blood cell. nih.govresearchgate.net During inflammatory responses, stimulated neutrophils release MPO, which then catalyzes the oxidation of chloride ions (Cl⁻) in the presence of hydrogen peroxide (H₂O₂). nih.govnih.gov This reaction produces hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. tandfonline.comresearchgate.net The subsequent interaction of HOCl with histamine leads to the formation of chlorinated derivatives, including histamine monochloramine and this compound. nih.govresearchgate.net

The MPO-catalyzed chlorination of histamine can modulate the activity, tissue distribution, and metabolism of histamine at sites of inflammation. nih.gov The formation of these chloramines is dependent on the MPO-catalyzed generation of chlorinating agents. nih.govresearchgate.net This process can be blocked by MPO inhibitors, scavengers of hypochlorous acid and chloramines, or by reducing the concentration of chloride in the medium. nih.gov

Hypochlorous acid (HOCl) is the key intermediate in the MPO-catalyzed synthesis of this compound. tandfonline.comnih.gov The MPO system utilizes hydrogen peroxide to oxidize chloride ions, generating HOCl. tandfonline.com This powerful oxidant then reacts rapidly with the primary amino group on the side chain of histamine. nih.govtandfonline.com

Studies have shown that the reaction between HOCl and histamine initially leads to the rapid formation of imidazole (B134444) chloramines, which are subsequently followed by a chlorine transfer to create more stable primary chloramines. nih.govacs.orgacs.org The ratio of histamine to HOCl is a critical determinant of the final product. When the molar ratio of histamine to HOCl is 1:2, the formation of histamine-dichloramine is favored, which can be identified by its characteristic absorbance at 300 nm. tandfonline.com In contrast, a 10:1 ratio favors the production of histamine-monochloramine. tandfonline.com This indicates that HOCl preferentially reacts with the primary amino group of the histamine molecule. tandfonline.com

The pH of the reaction environment significantly influences the yield and type of histamine chloramine (B81541) produced. researchgate.netnih.gov Acidic conditions favor the formation of this compound, while neutral or alkaline conditions favor the monochloramine derivative. researchgate.netcanada.ca Research demonstrates that at a low pH, the formation of dichloramines (RNCl₂) is favored. nih.gov

Specifically, at pH 5, the enzymatic reaction yields one mole of this compound for every two moles of hydrogen peroxide consumed. researchgate.net Conversely, at pH 7, the primary product is histamine monochloramine. researchgate.net This pH-dependent speciation is critical, as it alters the chemical properties of the resulting molecule. Chlorination of the primary amino group prevents its protonation and shifts the pKa of the imidazole ring, resulting in the formation of neutral, lipophilic chloramine species, particularly above pH 7.0. nih.govtandfonline.com

| pH Level | Predominant Product | Molar Ratio (Product:H₂O₂) |

| 5.0 | This compound | 1:2 researchgate.net |

| 7.0 | Histamine Monochloramine | 1:1 researchgate.net |

The stoichiometry of this compound formation from hydrogen peroxide (H₂O₂) in the myeloperoxidase system is dependent on environmental conditions, notably pH. researchgate.net For the generation of this compound, a specific stoichiometric relationship has been established under acidic conditions.

At pH 5, the reaction requires two moles of hydrogen peroxide to produce one mole of this compound. researchgate.net This can be summarized as: Histamine + 2 H₂O₂ + 2 Cl⁻ --(MPO, pH 5)--> this compound + 4 H₂O

The concentration of the histamine substrate also affects the products. At low histamine concentrations (e.g., 0.15 mM), a mixture of both monochloramine and dichloramine derivatives is produced. tandfonline.com In contrast, at higher histamine concentrations (e.g., 1 mM), the reaction yields one mole of histamine monochloramine per mole of H₂O₂. tandfonline.com

| Condition | Reactants (molar relationship) | Product |

| pH 5 | 1 mole Histamine, 2 moles H₂O₂ | 1 mole this compound researchgate.net |

| pH 7, 1 mM Histamine | 1 mole Histamine, 1 mole H₂O₂ | 1 mole Histamine Monochloramine tandfonline.com |

Influence of pH on this compound Yield

In Vitro Enzymatic System Applications for this compound Production

In vitro enzymatic systems are utilized to generate and study this compound under controlled laboratory conditions. nih.gov These systems typically replicate the key biological components involved in its formation. nih.gov

A common method involves an enzymatic system consisting of purified myeloperoxidase (MPO), hydrogen peroxide (H₂O₂), and histamine in a buffered solution. nih.gov In one described application, these components are incubated at 37°C for 30 minutes to allow for the formation of histamine chloramines. nih.gov Following the incubation, catalase is added to quench the reaction by consuming any residual H₂O₂. nih.gov To isolate the product, the positively charged MPO can be precipitated and removed from the solution using negatively charged sepharose beads. nih.gov Such in vitro setups allow researchers to produce histamine monochloramine and dichloramine for further experimental use. nih.gov These systems have been instrumental in determining the reaction kinetics, stoichiometry, and the influence of variables like pH on the synthesis of this compound. tandfonline.comresearchgate.net

Chemical Reactivity and Mechanistic Studies of Histamine Dichloramine

Intermolecular Chlorine Transfer Reactions

Intermolecular chlorine transfer, or transchlorination, is a significant reaction pathway for histamine (B1213489) chloramines, including histamine dichloramine. These reactions involve the transfer of a chlorine atom from the histamine chloramine (B81541) to another biological molecule, such as an amino acid. This process can modulate the biological effects of the initial chloramine, as different chloramines exhibit varying stability, reactivity, and cell permeability. researchgate.netnih.govnih.govscience.gov

Transchlorination between Histamine Chloramines and Other Amino Acids (e.g., Glycine (B1666218), Taurine)

Studies have demonstrated that transchlorination reactions occur between histamine chloramines and other physiologically relevant amino acids like glycine and taurine (B1682933). researchgate.netnih.govnih.govscience.gov The exchange of chlorine has been confirmed by measuring the decay rates of chloramines in mixtures and through mass spectrometry analysis. researchgate.netnih.govscience.gov For instance, when histamine chloramine is mixed with glycine, the formation of glycine chloramine can be observed, and vice versa. researchgate.net Similarly, chlorine transfer can occur between histamine chloramine and taurine. researchgate.net These exchanges are important as they can alter the biological activity of the initial oxidant. For example, taurine chloramine is largely cell-impermeable, whereas glycine chloramine and histamine chloramine can more readily enter cells. iiarjournals.orgresearchgate.net Therefore, the formation of a more permeable chloramine from a less permeable one via transchlorination can influence its ability to reach intracellular targets. nih.govnih.gov

Kinetic Analysis of Chlorine Exchange Processes

The kinetics of chlorine exchange between different chloramines have been investigated. These reactions are typically dependent on the concentrations of the substrates, indicating an intermolecular mechanism. nih.govacs.org Kinetic analysis of the transchlorination between histamine chloramine and other amino acids like glycine and taurine suggests the formation of an intermediate complex. researchgate.netnih.govnih.govscience.gov

Apparent second-order rate constants have been determined for these exchange reactions. For the reaction of histamine chloramine with glycine, the apparent second-order rate constant has been measured. nih.govnih.gov The half-lives for these chloramine exchange reactions, at amine concentrations in the millimolar range, are on the order of a few minutes, indicating that these are relatively rapid processes under physiological conditions. nih.govnih.gov

Table 1: Apparent Second-Order Rate Constants for Transchlorination Reactions This table is interactive. You can sort and filter the data.

| Reactants | Apparent Second-Order Rate Constant (M⁻¹ min⁻¹) |

|---|---|

| Histamine Chloramine + Glycine | 6.0 |

| Glycine Chloramine + Histamine | 23.8 |

| Glycine Chloramine + Taurine | 19.4 |

| Taurine Chloramine + Glycine | 7.5 |

Oxidation of Biological Thiols and Other Reductants by this compound

This compound is a reactive oxidant that readily interacts with biological thiols and other reducing agents. It exhibits a high preference for thiols, making them significant targets for its oxidative activity. nih.gov

Reaction Rates with Glutathione (B108866) (GSH) and Methionine

The reaction rates of histamine chloramine with key biological reductants such as glutathione (GSH) and methionine have been quantified. At a physiological pH of 7.4, histamine chloramine reacts with these molecules at significant rates. nih.gov The second-order rate constant for the reaction of histamine chloramine with GSH is notably higher than that with methionine, indicating a faster reaction with the thiol-containing tripeptide. nih.gov

When reacting with intracellular GSH, histamine chloramine leads to the formation of mixed disulfides with proteins as a major product, with glutathione disulfide (GSSG) being a minor product. researchgate.netnih.gov This profile of GSH oxidation differs from that of hypochlorous acid (HOCl). nih.gov

Table 2: Second-Order Rate Constants for the Reaction of Histamine Chloramine with Biological Reductants at pH 7.4 This table is interactive. You can sort and filter the data.

| Reductant | Second-Order Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| Glutathione (GSH) | 721 |

| Methionine | 91 |

| Ascorbate (B8700270) | 195 |

Data sourced from Peskin & Winterbourn (2003) nih.gov

Selectivity for Thiolate Species

The reaction of histamine chloramine with low molecular weight thiols is highly dependent on the protonation state of the thiol group. The reaction proceeds with the thiolate anion (R-S⁻), and the reaction rates increase exponentially as the pKa of the thiol group decreases. nih.govresearchgate.net This indicates a strong selectivity for the more nucleophilic thiolate species. nih.gov Histamine chloramine's high preference for thiols, both in isolated systems and within cellular environments, suggests it is more selective in its reactivity than its precursor, HOCl. researchgate.netnih.gov

Reactivity with Ascorbate

Histamine chloramine also reacts with the antioxidant ascorbate. The second-order rate constant for the reaction between histamine chloramine and ascorbate at pH 7.4 has been determined to be 195 M⁻¹s⁻¹. nih.gov This demonstrates that ascorbate is another significant biological target for oxidation by histamine chloramine. The reactivity of different chloramines with ascorbate is influenced by the charge in the vicinity of the chloramine group, with less negative charge leading to higher reaction rates. nih.gov Among biologically relevant chloramines, histamine chloramine has been shown to be one of the most reactive. researchgate.netnih.gov

Intramolecular Rearrangements and Decomposition Products of this compound

The chemical reactivity of this compound is characterized by its relative instability and propensity for intramolecular rearrangements. The initial chlorination of histamine by agents such as hypochlorous acid (HOCl) can occur at both the primary amino group and the imidazole (B134444) ring. Research indicates a rapid reaction at the imidazole ring, forming a short-lived chloramine intermediate. nih.govacs.orgresearchgate.netresearchgate.net

Following the initial chlorination of the imidazole ring, a significant intramolecular rearrangement occurs. This process involves the transfer of chlorine from the imidazole nitrogen to the primary amino group on the ethylamine (B1201723) side chain. nih.govacs.orgresearchgate.net This chlorine transfer results in the formation of a more stable primary N-chloramine. Studies have shown that the initial formation of imidazole chloramines is a rapid process, whereas the subsequent intramolecular chlorine transfer is a slower, rate-dependent step. nih.govacs.orgresearchgate.net For similar molecules, this intramolecular transfer has been shown to be independent of concentration, confirming its intramolecular nature. nih.govacs.orgresearchgate.net

While this compound itself is a transient species, its decomposition is intrinsically linked to this rearrangement. The primary decomposition pathway is this rearrangement to the more stable N,N-dichloro derivative of the primary amine. This compound is noted to be less stable than its monochloramine counterpart. In experimental settings at 37°C and a pH of 7.4, this compound loses all its oxidizing activity within 6 hours.

Further decomposition of the resulting N,N-dichloroamine can lead to the formation of highly reactive intermediates. These intermediates are capable of reacting with other molecules, such as proteins. This has been observed as the incorporation of the histamine molecule's carbon skeleton into macromolecules, a process that is indicative of dichloramine formation and subsequent decomposition. researchgate.net However, specific, discrete small-molecule breakdown products of this compound, beyond the rearranged chloramine, are not extensively detailed in the reviewed literature. The primary focus remains on the intramolecular chlorine shift as the key transformation.

Table 1: Key Reactions in the Chlorination and Rearrangement of Histamine

| Reaction Step | Description | Reactants | Products | Kinetic Notes |

| 1 | Initial Imidazole Chlorination | Histamine + 2HOCl | Imidazole-Dichlorinated Histamine Intermediate | Rapid formation nih.govacs.orgresearchgate.net |

| 2 | Intramolecular Rearrangement | Imidazole-Dichlorinated Histamine Intermediate | This compound (Side-Chain) | Slower, rate-dependent chlorine transfer nih.govacs.orgresearchgate.net |

| 3 | Decomposition | This compound | Reactive intermediates, Protein adducts | Loss of oxidizing activity in ~6 hours at 37°C, pH 7.4 |

Impact of Chlorination on the pKa of the Imidazole Ring in this compound

The chlorination of the primary amino group of histamine to form this compound has a notable effect on the acid-base properties of the imidazole ring. Specifically, it alters the pKa of the ring, which is a measure of its acidity.

The pKa of the imidazole ring in the parent histamine molecule is approximately 5.9. wikipedia.org This value indicates that at a physiological pH of 7.4, the imidazole ring is predominantly in its uncharged, deprotonated form. The primary amino group, with a pKa of around 9.4, is protonated, rendering histamine a cation at this pH. wikipedia.org

Upon chlorination of the primary amino group to form the dichloramine (-NCl2), the electron-withdrawing nature of the chlorine atoms and the elimination of the positive charge on the amino group significantly influence the electronic environment of the entire molecule. This results in an increase in the pKa of the imidazole ring.

Studies have determined that the pKa of the imidazole ring in this compound is 6.6. researchgate.net This shift from 5.9 to 6.6 means that the imidazole ring in this compound is less acidic than in its unchlorinated precursor. The increase in pKa is a direct consequence of the altered inductive effects following the chlorination of the side-chain amino group. This change in pKa has significant implications for the molecule's charge and lipophilicity at physiological pH, rendering the dichloramine derivative more likely to be in a neutral, lipophilic state compared to native histamine. researchgate.net

Table 2: Comparison of pKa Values for Histamine and its Chlorinated Derivatives

| Compound | pKa (Imidazole Ring) | pKa (Primary Amino Group) |

| Histamine | 5.9 wikipedia.org | ~9.4 wikipedia.org |

| Histamine Monochloramine | 7.0 ± 0.04 | N/A |

| This compound | 6.6 ± 0.2 researchgate.net | N/A |

Molecular and Cellular Biological Interactions of Histamine Dichloramine in Model Systems

Interaction with Histamine (B1213489) Receptors

In vitro experimental models utilizing guinea pig lung parenchyma have revealed that histamine dichloramine functions as an agonist at histamine H1 receptors. Studies demonstrate that a 30 µM concentration of this compound induces a contractile response in the lung parenchyma tissue. The specificity of this interaction is confirmed by the sensitivity of the contraction to mepyramine, an H1 receptor antagonist. However, the potency of this compound as an agonist in this system is attenuated compared to its parent compound; the induced contraction is approximately 56% of the response elicited by an equivalent concentration of histamine. researchgate.net This indicates that while this compound activates H1 receptors, it does so with lower efficacy than histamine itself. researchgate.net

Investigations into the effects of chlorinated histamine derivatives on H2 receptors have identified this compound as an agonist, albeit with a reduced effect compared to histamine. molaid.com In vitro assessments using guinea pig models showed that the agonist activity of this compound at H2 receptors is roughly half that of histamine. molaid.com A distinguishing feature of its action is the persistence of the agonist effect. In contrast to the transient effects of histamine, the H2 receptor agonist activity of this compound does not diminish following repeated washout procedures in experimental settings. molaid.com This suggests a more sustained interaction with the H2 receptor, which could have implications for its role in physiological processes like gastric acid secretion. molaid.comdrhagmeyer.com

Agonist Effects on Histamine H1 Receptors in Guinea Pig Lung Parenchyma Models

Cellular Permeation and Intracellular Distribution

The capacity of this compound to traverse cellular membranes stems from its distinct physicochemical properties when compared to histamine. At physiological pH, histamine is cationic, a state that restricts its ability to pass through lipid bilayers. tandfonline.comnih.gov The chlorination process that converts histamine to this compound neutralizes the charge on the primary amino group and alters the pKa of the imidazole (B134444) ring. tandfonline.comnih.govresearchgate.net This transformation yields an uncharged and more lipophilic molecule. tandfonline.comnih.gov The enhanced lipophilicity, confirmed by its ability to partition into organic solvents, facilitates the permeation of the uncharged this compound across cell membranes, which is a prerequisite for its intracellular actions. tandfonline.comresearchgate.net

The uptake of this compound into inflammatory cells, such as neutrophils and other blood cells, is a rapid event facilitated by its membrane-permeable nature. nih.govresearchgate.net Experiments employing radiolabeled this compound have demonstrated a swift accumulation of the compound inside these cells. tandfonline.comnih.gov This intracellular uptake is not dependent on specific transport proteins or receptors, as it is not blocked by receptor antagonists. Instead, it occurs via passive diffusion across the cell membrane, driven by the molecule's uncharged, lipid-soluble characteristics. nih.govresearchgate.net This mechanism allows for the efficient entry of chlorinated histamine into the intracellular space of key cells involved in inflammatory responses. tandfonline.com

Following its entry into the cell, this compound is subject to reduction, which chemically converts it back into histamine. tandfonline.com The loss of the chloramine's oxidizing activity within the cell is indicative of this reduction process. tandfonline.com This intracellular event is significant because histamine, as a charged molecule with low membrane permeability, is unable to readily diffuse back out of the cell. tandfonline.com This sequence of membrane permeation by a lipophilic precursor followed by intracellular conversion to a charged, membrane-impermeable molecule results in the effective "trapping" of histamine inside the cell. tandfonline.com This can cause high concentrations of histamine to accumulate within cells at inflammatory sites. tandfonline.com Furthermore, studies have shown that a minor portion (approximately 3%) of the internalized this compound becomes incorporated into acid-precipitable cellular macromolecules. nih.gov

Research Findings

Table 1: Agonist Effects on H1 Receptors in Guinea Pig Lung Parenchyma

| Compound | Concentration | Response (% of Histamine) | Model System |

| This compound | 30 µM | 56% | Guinea Pig Lung Parenchyma |

Table 2: Agonist Effects on H2 Receptors

| Compound | Relative Agonist Effect | Key Finding | Model System |

| This compound | ~50% of Histamine | Effect persists after washout | In Vitro (Guinea Pig) |

Table 3: Cellular Uptake and Fate of this compound

| Process | Mechanism | Outcome | Cell Type |

| Membrane Permeation | Passive diffusion of uncharged, lipophilic form | Entry into cell | Neutrophils, Blood Cells |

| Intracellular Fate | Reduction back to histamine | Trapping of histamine within the cell | Neutrophils |

| Macromolecule Binding | Reaction of dichloramine or its decomposition products | ~3% incorporated into acid-precipitable forms | Neutrophils |

Modification of Cellular Macromolecules

Acid-Precipitable Incorporation of this compound into Cellular Proteins

This compound, a product of the myeloperoxidase (MPO)-catalyzed chlorination of histamine, has been shown to facilitate the incorporation of histamine into cellular macromolecules, a process detectable through acid precipitation. tandfonline.com When neutrophils are stimulated, they can generate hypochlorous acid (HOCl) via the MPO system, which then reacts with histamine to form mono- and dichloramine derivatives. researchgate.netnih.gov The formation of this compound, in particular, leads to the covalent binding of histamine to cellular proteins. tandfonline.com

Studies using radiolabeled histamine have demonstrated that incubation with this compound results in a time- and concentration-dependent incorporation of the radiolabel into acid-precipitable material. tandfonline.com This incorporation is significantly less than the total uptake of the histamine chloramine (B81541), accounting for less than 1% to about 3% of the total label taken up by the cell. tandfonline.comresearchgate.netnih.gov The process is dependent on the formation of the dichloramine, as little to no incorporation is observed with histamine monochloramine. tandfonline.com The incorporation reaction is thought to provide a stable marker of histamine chloramine formation at sites of inflammation. tandfonline.com

The efficiency of this incorporation can be influenced by various factors. For instance, the MPO inhibitor dapsone, the enzyme catalase (which removes the MPO substrate hydrogen peroxide), and scavengers of hypochlorous acid and chloramines can all block this process. researchgate.netnih.gov This underscores the critical role of the MPO-H2O2-chloride system in generating the reactive species necessary for protein modification.

| Factor | Effect on Histamine Incorporation | Reference |

| This compound | Promotes incorporation | tandfonline.com |

| Histamine Monochloramine | Little to no incorporation | tandfonline.com |

| Dapsone (MPO inhibitor) | Blocks incorporation | researchgate.netnih.gov |

| Catalase | Blocks incorporation | researchgate.netnih.gov |

| HOCl/Chloramine Scavengers | Blocks incorporation | researchgate.netnih.gov |

| Low Chloride Medium | Blocks incorporation | researchgate.netnih.gov |

Role of Dichloramine Decomposition Products in Protein Adduction

The covalent attachment of histamine to cellular proteins is not a direct reaction of the stable this compound molecule itself, but rather involves its decomposition products. tandfonline.comnih.gov Dichloramines are unstable and can decompose to form intermediates that are highly reactive towards amino acid residues in proteins. nih.gov

The proposed mechanism for this protein adduction involves the attack of these reactive decomposition products on specific amino acid residues. nih.gov Studies have identified histidine, tyrosine, and cystine residues as primary targets for these adduction reactions. At higher pH levels, lysine (B10760008) residues can also be modified. nih.gov The reaction results in stable, high-molecular-weight derivatives of the proteins, which can be isolated by methods such as acid or acetone (B3395972) precipitation and gel chromatography. nih.gov

The nature of the amine influences the efficiency of incorporation, with histamine showing a higher rate of incorporation compared to other primary amines like taurine (B1682933) or lysine. nih.gov This suggests that the structure of the original amine plays a role in the reactivity of its dichloramine decomposition products.

Inhibitors of this incorporation process can be categorized into three main types:

Competing amines: Substances like ammonia (B1221849) can compete with the labeled amine for reaction with HOCl, thus reducing the formation of the specific dichloramine. nih.gov

Reducing agents: Compounds such as sulfhydryl compounds or methionine can reduce the dichloramine, preventing its decomposition into reactive species. nih.gov

Acceptor competitors: Molecules that can themselves be targeted by the reactive intermediates, such as free histidine or tyrosine, compete with the protein for adduction. nih.gov

| Target Amino Acid Residues | Condition | Reference |

| Histidine | - | nih.gov |

| Tyrosine | - | nih.gov |

| Cystine | - | nih.gov |

| Lysine | High pH | nih.gov |

Modulation of Cellular Regulatory Pathways

Effects on IκBα Oxidation and NF-κB Activation Pathways

Cell-permeable chloramines, including those derived from histamine, can modulate crucial cellular signaling pathways such as the NF-κB pathway. researchgate.netnih.gov The activation of NF-κB is a key event in inflammatory responses and is tightly regulated by its inhibitor, IκBα. Under normal conditions, IκBα binds to NF-κB, retaining it in the cytoplasm. Upon stimulation, IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov

Reactive chloramines can prevent the degradation of IκBα by oxidizing specific methionine residues within its structure. researchgate.netnih.gov For instance, glycine (B1666218) chloramine, a cell-permeable chloramine, has been shown to cause a shift in the electrophoretic mobility of IκBα, which is indicative of its oxidation. nih.gov This oxidation renders IκBα resistant to degradation induced by stimuli like tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov

As a consequence of the stabilization of IκBα, the nuclear translocation of NF-κB is inhibited. researchgate.netnih.gov This inhibitory effect on a central inflammatory pathway highlights a potential anti-inflammatory role for these reactive species under certain conditions. The oxidation of IκBα is a reversible process; the oxidized protein can persist for several hours but can be reduced back to its native form by endogenous enzymes like methionine sulfoxide (B87167) reductase. researchgate.netnih.gov This suggests a dynamic regulatory mechanism. The ability of a chloramine to exert this effect is dependent on its cell permeability. While cell-permeable chloramines like glycine chloramine are effective, less permeable ones like taurine chloramine only show an effect when in a medium containing other amines, which can lead to the formation of more permeable chloramines through chlorine exchange reactions. nih.govresearchgate.net

| Compound | Effect on IκBα | Effect on NF-κB Translocation | Cell Permeability | Reference |

| Glycine Chloramine | Oxidation, prevents degradation | Inhibited | High | researchgate.netnih.gov |

| Taurine Chloramine | No direct effect in buffer | No direct effect in buffer | Low | nih.gov |

| Taurine Chloramine (in full medium) | Oxidation (via exchange) | Inhibited (via exchange) | Low (forms permeable species) | researchgate.netnih.gov |

Advanced Analytical and Spectroscopic Characterization of Histamine Dichloramine

Electrospray Mass Spectrometry (MS) for Characterization of Chloramine (B81541) Species and Transchlorination Products

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the characterization of histamine (B1213489) chloramines and their reaction products due to its soft ionization nature, which minimizes fragmentation and allows for the detection of intact molecular ions. uvic.ca

Characterization of Histamine Chloramines:

In positive-ion mode ESI-MS, histamine chloramine has been identified by its corresponding protonated molecule [M+H]⁺. For instance, in studies of transchlorination reactions, histamine monochloramine was detected with peaks at m/z 146 and 148, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes. researchgate.net The characteristic isotopic pattern of chlorine, with an approximate 3:1 ratio for ³⁵Cl and ³⁷Cl, serves as a key signature for identifying chlorinated species. researchgate.net While direct ESI-MS analysis of histamine dichloramine is less commonly detailed in isolation, its presence can be inferred from the reaction conditions and the disappearance of the monochloramine signal as the ratio of oxidant to histamine is increased.

Further structural information can be obtained through in-source collision-induced dissociation (CID). Studies on the fragmentation of protonated histamine have shown that it can undergo specific losses, such as the loss of an ammonia (B1221849) (NH₃) molecule. nih.gov This fragmentation behavior can be used to confirm the identity of the histamine backbone within the chlorinated species.

Analysis of Transchlorination Products:

ESI-MS has been instrumental in demonstrating transchlorination, the transfer of a chlorine atom from one amine to another. For example, when histamine monochloramine was mixed with taurine (B1682933), ESI-MS analysis in the negative-ion mode showed the appearance of peaks corresponding to taurine chloramine, which is readily detected in this mode. Conversely, when taurine chloramine was incubated with histamine, the formation of histamine monochloramine was observed in the positive-ion mode. researchgate.net This ability to selectively detect different chloramine species based on the ion mode allows for the clear elucidation of these exchange reactions.

| Analyte | ESI Mode | Observed m/z | Interpretation | Reference |

|---|---|---|---|---|

| Histamine Monochloramine | Positive | 146/148 | [M+H]⁺ with ³⁵Cl/³⁷Cl isotopes | researchgate.net |

| Taurine Chloramine (from Histamine Chloramine + Taurine) | Negative | 158/160 | [M-H]⁻ of Taurine-Cl with ³⁵Cl/³⁷Cl isotopes | researchgate.net |

Spectrophotometric Assays for Chloramine Detection (e.g., Absorbance Changes at 280 nm)

UV-Vis spectrophotometry offers a convenient and rapid method for detecting and quantifying chloramines, including this compound. The formation of the N-Cl bond results in a characteristic UV absorbance that can be monitored to follow the reaction kinetics and stability of these species.

The chlorination of histamine results in distinct spectral changes. Histamine itself has strong absorbance below 240 nm due to its imidazole (B134444) ring. tandfonline.com Upon reaction with an oxidant like hypochlorous acid (HOCl), new absorbance peaks emerge. The formation of histamine monochloramine is characterized by a peak at approximately 252 nm. tandfonline.com As the ratio of HOCl to histamine is increased to 1:2, favoring the formation of the dichloramine, a different characteristic absorbance appears at around 300 nm. tandfonline.com

Changes in absorbance at 280 nm have also been utilized to monitor chloramine reactions, particularly in the context of transchlorination. While histamine monochloramine and taurine chloramine have similar absorbance at this wavelength, glycine (B1666218) chloramine shows a lower absorbance. researchgate.net This difference allows for the monitoring of chlorine transfer between these species by observing the change in absorbance at 280 nm over time. For instance, mixing histamine chloramine with glycine results in a decrease in absorbance at 280 nm as the chlorine is transferred to form glycine chloramine. researchgate.net

| Compound | Characteristic λmax (nm) | Molar Ratio (Histamine:HOCl) | Reference |

|---|---|---|---|

| Histamine Monochloramine | ~252 | 10:1 | tandfonline.com |

| This compound | ~300 | 1:2 | tandfonline.com |

Application of Radiochemical Labeling for Tracing this compound in Biological Systems

Radiochemical labeling is a highly sensitive technique used to trace the fate of molecules in complex biological systems. The use of radiolabeled histamine, such as [¹⁴C]-histamine, has been pivotal in studying the formation, uptake, and metabolic fate of this compound. tandfonline.comnih.gov

By using [¹⁴C]-histamine as a precursor, researchers can generate radiolabeled histamine monochloramine and dichloramine. tandfonline.com These labeled chloramines can then be introduced to cell cultures, such as neutrophils or other blood cells, to monitor their interaction with biological components. tandfonline.comnih.gov

Key Findings from Radiochemical Labeling Studies:

Cellular Uptake: Studies have shown rapid, time-dependent uptake of the ¹⁴C label from both histamine monochloramine and dichloramine into neutrophils. tandfonline.com The uptake of [¹⁴C]-histamine dichloramine was found to be faster and less dependent on pH than that of the monochloramine, which is consistent with the dichloramine's greater lipophilic character. tandfonline.com

Membrane Permeation: The rapid uptake of the radiolabel indicates that the uncharged, lipid-soluble forms of the chloramines can readily permeate cell membranes. nih.gov

Incorporation into Macromolecules: A significant finding from these studies is the acid-precipitable incorporation of the ¹⁴C label into cellular macromolecules following incubation with [¹⁴C]-histamine dichloramine. tandfonline.comnih.gov This suggests that the dichloramine or its decomposition products can react covalently with cellular components like proteins. tandfonline.com While this incorporation is a relatively small fraction of the total uptake (around 3%), it represents a stable modification that could serve as a sensitive marker of histamine chlorination in vivo. tandfonline.comnih.gov

These radiolabeling experiments provide direct evidence for the transport of this compound into cells and its subsequent covalent modification of intracellular targets, offering insights that are difficult to obtain with other analytical methods.

Theoretical Chemistry and Computational Modeling of Histamine Dichloramine Reactions

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and high-level ab initio methods, are instrumental in elucidating the electronic structure, stability, and reactivity of histamine (B1213489) dichloramine. These calculations can predict various molecular properties, including bond dissociation energies, charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO).

N-Cl Bond Stability: The stability of histamine dichloramine is largely dictated by the strength of its two nitrogen-chlorine (N-Cl) bonds on the primary amino group. High-level quantum chemical studies on various N-halamines have shown that the N-Cl bond is relatively weak. researchgate.net The bond dissociation energy (BDE) is a key indicator of this stability. For primary dichloramines, the stability is influenced by the substituents on the α-carbon. acs.org In the case of this compound, the ethyl-imidazole group attached to the nitrogen atom influences the N-Cl bond strength. Computational studies on similar small alkyl dichloramines can provide an estimate for the B-DE of the N-Cl bonds in this compound. Generally, dichloramines are found to be significantly less stable than their corresponding monochloramine counterparts. acs.org

Electronic Properties: DFT calculations can reveal the distribution of electron density within the this compound molecule. The two chlorine atoms, being highly electronegative, withdraw electron density from the nitrogen atom, creating a significant dipole moment and rendering the nitrogen and chlorine atoms electrophilic. This electronic arrangement is key to its reactivity. The molecular electrostatic potential (MEP) map, which can be generated through DFT calculations, would visually represent the electrophilic and nucleophilic regions of the molecule, highlighting the reactive sites. nih.gov

Reactivity Indices: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the chemical reactivity of this compound. A small HOMO-LUMO energy gap generally indicates higher reactivity. niscpr.res.in For this compound, the LUMO is expected to be localized around the N-Cl bonds, indicating that these are the sites susceptible to nucleophilic attack.

Table 1: Calculated Properties of Simple Dichloramines (as models for this compound) Note: Data for this compound is not directly available in the literature; these values are for analogous simple primary dichloramines to provide a theoretical context.

| Property | Calculated Value | Method | Significance for this compound |

| N-Cl Bond Dissociation Energy | ~200-250 kJ/mol | G4(MP2) | Indicates relatively low stability of the N-Cl bonds, suggesting high reactivity. |

| Mulliken Charge on Cl | Negative | B3LYP/6-311G++(d,p) | Suggests the chlorine atoms are susceptible to acting as electrophiles. nsf.gov |

| HOMO-LUMO Energy Gap | ~4-5 eV | B3LYP/6-31G | A moderate gap suggests a balance between stability and reactivity. |

Molecular Dynamics Simulations of Interactions with Biological Targets

While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the literature, the principles from MD studies of other small reactive molecules interacting with biological systems, such as lipid bilayers and proteins, can be extrapolated to understand its potential behavior.

Interaction with Cell Membranes: Histamine is a hydrophilic molecule. However, the chlorination of its primary amino group to form a dichloramine significantly reduces its polarity and eliminates the positive charge at neutral pH. nih.gov This increased lipophilicity would facilitate its partitioning into and permeation across biological membranes. MD simulations of similar small molecules interacting with lipid bilayers, such as dimyristoylphosphatidylcholine (B1235183) (DMPC), have shown that such compounds can insert into the membrane interface. researchgate.netnih.gov An MD simulation of this compound would likely show it orienting at the lipid-water interface, with the potential to disrupt the local membrane structure, including altering membrane thickness and lipid acyl-chain order. rsc.org The interaction would be governed by a combination of electrostatic and van der Waals forces. acs.org

Interaction with Proteins: The primary targets for this compound within a biological system are likely to be nucleophilic amino acid residues in proteins. MD simulations could model the approach and binding of this compound to the active sites of enzymes or other protein pockets. These simulations would reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that position the dichloramine group for a reaction. Given its reactivity, the simulation would likely be of a pre-reactive state, setting the stage for a subsequent quantum mechanics/molecular mechanics (QM/MM) study to model the reaction itself.

Solvation and Diffusion: MD simulations can also provide insights into the solvation of this compound in an aqueous environment and its diffusion through biological fluids. The simulations would show how water molecules arrange around the dichloramine and the energetic cost of desolvation as it approaches a biological target. researchgate.net This information is crucial for understanding its bioavailability and reactivity in a cellular context.

Table 2: Postulated Interactions of this compound with Biological Components based on MD Principles

| Biological Target | Postulated Interaction Mechanism | Expected Outcome | Supporting MD Principle |

| Lipid Bilayer | Insertion into the membrane interface due to increased lipophilicity. | Alteration of membrane fluidity and permeability. | MD simulations of small amphipathic molecules show membrane partitioning. mdpi.com |

| Protein Amino Acid Residues | Docking into active sites or surface clefts rich in nucleophiles (e.g., Cys, Met, His). | Covalent modification of the protein via chlorination. | MD simulations are used to predict ligand binding poses in protein active sites. mdpi.com |

| Aqueous Environment | Formation of a structured solvation shell. | Influences diffusion and accessibility to biological targets. | MD simulations are standard for studying solvation dynamics. |

Mechanistic Insights from Computational Approaches

Computational chemistry offers powerful tools to elucidate the reaction mechanisms of this compound. By combining quantum chemical calculations with models of the reaction environment, detailed pathways for its reactions can be proposed and evaluated.

Chlorination Reactions: this compound is a potent chlorinating agent. Computational studies on the reactions of dichloramines with various nucleophiles suggest that the mechanism can be complex. The reaction with a nucleophile (Nu) can proceed through a direct chlorine transfer. The transition state for this reaction can be calculated to determine the activation energy barrier. Theoretical calculations have shown that for reactions of chloramines, the presence of explicit water molecules can be crucial in stabilizing the transition state and lowering the activation barrier. researchgate.net

Decomposition Pathways: Amino acid dichloramines are known to be unstable and can undergo decomposition reactions. acs.org One likely pathway for this compound is the elimination of HCl to form an N-chloroimine, which can then hydrolyze to form an aldehyde and N-chloroamine. Another possibility is the homolytic cleavage of the N-Cl bond to generate a nitrogen-centered radical and a chlorine radical, initiating radical-mediated damage. Quantum chemical calculations can be used to determine the relative energy barriers for these competing pathways, thereby predicting the major decomposition products under different conditions.

Intramolecular Reactions: The presence of the imidazole (B134444) ring in this compound introduces the possibility of intramolecular reactions. While the primary amino group is the site of dichlorination, the imidazole ring itself can act as an internal nucleophile. Computational modeling could explore the potential for intramolecular chlorine transfer from the dichlorinated amine to the imidazole ring, although studies on histamine monochloramine suggest that the transfer from the imidazole to the primary amine to form the more stable primary chloramine (B81541) is more favorable. acs.org

Future Research Directions and Translational Perspectives Excluding Clinical Human Trials

Investigation of Histamine (B1213489) Dichloramine in Specific In Vitro Disease Models

The biological impact of histamine dichloramine is likely highly context-dependent, varying with the specific cellular and tissue environment. Future research should focus on its effects in specific in vitro models that replicate key aspects of human diseases where neutrophil and mast cell activation are prominent.

Inflammatory Airway Disease Models: Histamine is a key mediator in bronchoconstriction. Early in vitro studies showed that both histamine monochloramine and dichloramine induce mepyramine-sensitive contraction of guinea pig lung parenchyma, suggesting they retain activity at the H1 receptor. researchgate.net this compound elicited a response that was 56% of that of an equivalent concentration of histamine, whereas the monochloramine was more potent at 89%. researchgate.net Future studies could use co-cultures of bronchial epithelial cells, smooth muscle cells, and neutrophils to model the inflammatory milieu of asthma or chronic obstructive pulmonary disease. These models would allow for detailed investigation into how this compound contributes to epithelial barrier dysfunction, smooth muscle hyperreactivity, and mucus production.

Gastrointestinal Inflammation Models: In states of intestinal inflammation, such as ileitis, granulocyte-derived oxidants can interact with locally released histamine. researchgate.net Studies using rabbit models of ileitis have shown that histamine chloramines can enhance epithelial permeability. researchgate.net Further research using advanced in vitro models, such as organ-on-a-chip systems with cultured enterocytes and immune cells, could elucidate the mechanisms behind this increased permeability. One study noted that this compound caused dose-dependent cytotoxicity in cultured rat enterocytes. Investigating its impact on tight junction proteins, cellular apoptosis, and the release of pro-inflammatory cytokines from intestinal cells would provide significant insights.

Innate Immunity and Neutrophil Function Models: Myeloperoxidase (MPO) is critical for the formation of Neutrophil Extracellular Traps (NETs), a key component of the innate immune response. nih.gov Interestingly, when histamine monochloramine and dichloramine were generated in vitro and applied to MPO-deficient neutrophils, neither compound was able to rescue NET formation. nih.gov This suggests that while this compound is a product of the MPO system, it does not substitute for the enzymatic activity required for NETosis. Future studies could explore other roles, such as its effect on phagocytosis, degranulation, and cytokine profiles of neutrophils and macrophages, to understand how it modulates the broader innate immune response. A key finding is that the formation of histamine chloramines within the cellular environment leads to their rapid uptake, effectively trapping histamine inside the cells after the chloramines are reduced. researchgate.nettandfonline.com this compound, in particular, leads to the acid-precipitable incorporation of histamine into cellular macromolecules, a process not seen to the same extent with the parent amine. researchgate.nettandfonline.com

Development of Advanced Methodologies for Real-Time Detection

A major barrier to understanding the precise biological role of this compound is the difficulty in detecting and quantifying it in real-time within complex biological systems. researchgate.net Its inherent instability poses a significant analytical challenge. tandfonline.comnih.gov

In laboratory settings, the formation of this compound from histamine and hypochlorous acid (HOCl) can be monitored using UV-Vis spectrophotometry, identified by its characteristic absorbance peak around 300 nm. tandfonline.com However, this method is not suitable for complex biological samples.

Future research should prioritize the development of novel analytical tools:

Selective Fluorescent Probes: Designing and synthesizing fluorescent probes that react specifically with the N,N-dichloroamine moiety on the histamine backbone would be a major breakthrough. Such probes could enable real-time imaging and quantification in living cells and tissues, providing crucial spatiotemporal information about its production and localization during an inflammatory response. researchgate.netacs.org

Advanced Mass Spectrometry Techniques: While mass spectrometry is a powerful tool, the instability of this compound makes analysis difficult. nih.govcurtin.edu.au Developing specialized sample handling and ionization techniques for liquid chromatography-tandem mass spectrometry (LC-MS/MS) could improve sensitivity and prevent decomposition during analysis. nih.gov Membrane introduction mass spectrometry has been used for the real-time detection of other chloramines in biological fluids and could potentially be adapted for this compound. tandfonline.com

Radiolabeling and Tracking: Current methods often rely on tracking radiolabeled histamine to observe its uptake and incorporation into cells following chlorination. researchgate.nettandfonline.com While indirect, this technique provides valuable information on the fate of the histamine molecule.

The lack of robust, real-time detection methods means that much of the current understanding is inferred from its downstream effects or its behavior in simplified chemical systems. researchgate.net

Exploration of Downstream Signaling Effects in Cellular Contexts

The intracellular effects of this compound are largely unexplored. Once it permeates the cell membrane, its downstream signaling effects could be triggered by two primary mechanisms: its oxidizing potential or its reduction back to histamine.

Redox-Sensitive Signaling Pathways: As an oxidizing agent, this compound can react with intracellular components, particularly thiols. researchgate.net This suggests it could modulate redox-sensitive signaling pathways. Analogous compounds, such as taurine (B1682933) chloramine (B81541), have been shown to influence key inflammatory pathways like NF-κB and MAP kinases (MAPK). frontiersin.orgresearchgate.net Future research should investigate whether this compound directly activates or inhibits these pathways. This could be achieved by using reporter assays for transcription factors like NF-κB and AP-1 and by performing western blots for phosphorylated signaling proteins (e.g., p38, ERK, JNK) in cells exposed to the compound.

Histamine Receptor-Mediated Signaling: Studies show that once taken up by cells, histamine chloramines are reduced back to histamine. tandfonline.com This intracellular release of histamine could lead to the activation of intracellular signaling cascades, potentially through atypical mechanisms or by interacting with receptors on organellar membranes. Histamine itself is known to signal through four distinct G protein-coupled receptors (H1R-H4R), which modulate pathways involving calcium mobilization, cyclic AMP (cAMP), and protein kinase C. nih.govnih.govfrontiersin.org It is plausible that the enhanced intracellular concentration of histamine, following the uptake of its dichloramine form, could amplify or sustain these canonical signaling pathways. tandfonline.com

Comparative Studies of Reactivity and Biological Impact with Monochloramine Analogues

To isolate the specific contributions of the dichloramine moiety, it is essential to conduct comparative studies with its monochloramine analogue and other relevant chloramines. Research has already highlighted significant differences in their physicochemical properties and biological activities.

This compound is more lipophilic (lipid-soluble) than histamine monochloramine, which contributes to its greater membrane permeability. tandfonline.com Both are significantly more permeable than the parent histamine molecule, which is a cation at neutral pH. researchgate.nettandfonline.com This increased permeability is a direct result of the chlorination of the primary amino group, which prevents its protonation and alters the pKa of the imidazole (B134444) ring. tandfonline.com However, this compound is less stable than its monochloramine counterpart. tandfonline.com

These differences in chemical properties translate to distinct biological impacts. For instance, while both induce bronchoconstriction in guinea pig lung tissue, histamine monochloramine is more potent. researchgate.net Conversely, this compound is more effective at promoting the acid-precipitable incorporation of histamine into cellular macromolecules, suggesting a different mode of reactivity with cellular components. tandfonline.com

The following interactive table summarizes key comparative findings from existing research, highlighting areas for future investigation.

| Property | This compound | Histamine Monochloramine | Taurine Monochloramine | Glycine (B1666218) Monochloramine | Citation |

| Relative Stability | Less stable | More stable | Very stable | Less stable | tandfonline.comresearchgate.net |

| Lipophilicity | More lipophilic | Less lipophilic | Anionic/Low lipophilicity | Permeable | tandfonline.comresearchgate.net |

| Cell Permeability | High | High | Low/Impermeable | High | researchgate.nettandfonline.comresearchgate.net |

| pKa (Imidazole Ring) | 6.6 | 7.0 | N/A | N/A | tandfonline.com |

| Effect on Lung Tissue | Induces contraction (~56% of histamine) | Induces contraction (~89% of histamine) | Not reported | Not reported | researchgate.net |

| Cellular Fate | High acid-precipitable incorporation | Low acid-precipitable incorporation | Remains extracellular | Oxidizes intracellular thiols | researchgate.nettandfonline.comresearchgate.net |

| Transchlorination | Can be formed from monochloramine | Can participate in chlorine exchange | Participates in chlorine exchange | Participates in chlorine exchange | researchgate.net |

Future comparative studies should expand on these findings by examining a wider range of biological endpoints, such as gene expression profiles, lipid peroxidation, and specific enzyme inhibition, to build a comprehensive picture of how the degree of chlorination dictates biological outcomes.

Q & A

Q. How does pH influence dichloramine stability and its role in NDMA formation?

Dichloramine stability and reactivity are highly pH-dependent. At pH ≤6, monochloramine disproportionates to dichloramine (NHCl₂) via acid-catalyzed pathways . However, dichloramine decomposes rapidly at higher pH due to base-catalyzed reactions, making it less stable than monochloramine under typical water treatment conditions (pH 7–8) . NDMA formation peaks at pH 5–7, where dichloramine dominates and reacts with dimethylamine (DMA) via nucleophilic substitution to generate intermediates that oxidize to NDMA . At pH 8+, monochloramine predominates, resulting in lower NDMA yields (<100 ng/L vs. 550 ng/L at pH 7) .

Table 1: pH-dependent dichloramine behavior and NDMA yields

| pH Range | Dichloramine Stability | NDMA Yield (ng/L) | Key Reaction Pathway |

|---|---|---|---|

| 5–6 | High | 300–550 | Nucleophilic substitution with DMA |

| 7–8 | Moderate | 100–300 | Mixed chloramine speciation |

| ≥8 | Low | <100 | Monochloramine dominance |

Methodological Note: Control pH using phosphate or carbonate buffers during chloramination to isolate dichloramine-driven NDMA formation .

Q. What analytical methods quantify dichloramine and distinguish it from monochloramine?

Dichloramine can be detected via:

- Electrochemical reduction at rotating platinum electrodes, which generates distinct current-potential waves for NHCl₂ (two-step, four-electron reduction) vs. NH₂Cl (single-step) .

- UV photolysis : Dichloramine absorbs strongly at 254 nm, with photodecay products (e.g., nitrite, nitrate) quantified via ion chromatography .

- Kinetic modeling : Predict speciation using equilibrium constants for chloramine disproportionation (e.g., NH₂Cl → NHCl₂ at low pH) .

Challenge: Dichloramine and monochloramine interconvert dynamically, requiring real-time monitoring (e.g., inline pH adjustment) to isolate species .

Advanced Research Questions

Q. How can contradictions in dichloramine vs. monochloramine contributions to NDMA formation be resolved?

Early studies attributed NDMA formation to monochloramine , but kinetic data show dichloramine reacts with DMA 100× faster . Contradictions arise because:

- Monochloramine and dichloramine interconvert under varying pH and chlorine-to-ammonia ratios .

- Residual hypochlorite (HOCl) in chloraminated systems can directly chlorinate DMA, bypassing chloramine pathways .

Methodological Solutions:

Q. What experimental designs minimize dichloramine-monochloramine interconversion during NDMA studies?

Key strategies include:

- pH control : Maintain pH ≤6 to stabilize dichloramine or pH ≥8 to favor monochloramine .

- Pre-formed chloramines : Synthesize NHCl₂ separately using stoichiometric Cl₂:NH₃ ratios (e.g., 4.5:1) to avoid in situ speciation .

- Rapid quenching : Add excess ascorbic acid to halt reactions at timed intervals .

Table 2: Experimental parameters for chloramine stability

| Parameter | Dichloramine Optimization | Monochloramine Optimization |

|---|---|---|

| pH | 5–6 | 8–9 |

| Cl₂:NH₃ ratio | >4:1 | 3:1–4:1 |

| Temperature | 25°C (prevents thermal decomposition) |

Q. How does reagent addition order affect dichloramine formation and NDMA yields?

Adding chlorine before ammonia (pre-chlorination) generates HOCl, which reacts with DMA to form chlorinated precursors that later produce NDMA with dichloramine . Conversely, adding ammonia first limits HOCl and favors monochloramine.

Key Findings:

- NDMA yields are 10× higher when HOCl contacts DMA before ammonia .

- Dichloramine forms transiently during reagent mixing, especially at suboptimal pH .

Methodological Recommendation: Standardize reagent addition sequences (e.g., simultaneous vs. staggered) to control dichloramine generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.